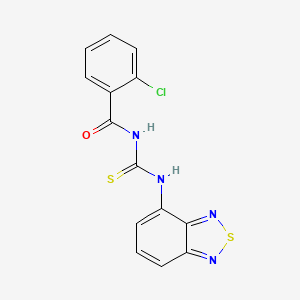![molecular formula C23H25N3O2 B6114050 4-(1H-indol-3-yl)-1-[4-(phenylcarbonyl)piperazin-1-yl]butan-1-one](/img/structure/B6114050.png)
4-(1H-indol-3-yl)-1-[4-(phenylcarbonyl)piperazin-1-yl]butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-indol-3-yl)-1-[4-(phenylcarbonyl)piperazin-1-yl]butan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole core, a piperazine ring, and a phenylcarbonyl group, making it a complex molecule with potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-1-[4-(phenylcarbonyl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from an appropriate precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Introduction of the Phenylcarbonyl Group: The phenylcarbonyl group can be attached using acylation reactions, such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-indol-3-yl)-1-[4-(phenylcarbonyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: Used in the development of new materials or as a chemical intermediate.
Wirkmechanismus
The mechanism of action of 4-(1H-indol-3-yl)-1-[4-(phenylcarbonyl)piperazin-1-yl]butan-1-one would depend on its specific biological targets. Generally, indole derivatives can interact with various receptors, enzymes, or ion channels. The piperazine ring might enhance binding affinity or selectivity, while the phenylcarbonyl group could influence the compound’s pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-indol-3-yl)butan-1-one: Lacks the piperazine and phenylcarbonyl groups.
1-(4-(Phenylcarbonyl)piperazin-1-yl)butan-1-one: Lacks the indole core.
4-(1H-indol-3-yl)-1-(piperazin-1-yl)butan-1-one: Lacks the phenylcarbonyl group.
Uniqueness
The uniqueness of 4-(1H-indol-3-yl)-1-[4-(phenylcarbonyl)piperazin-1-yl]butan-1-one lies in its combination of the indole core, piperazine ring, and phenylcarbonyl group, which might confer unique biological activities and pharmacological properties.
Eigenschaften
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-4-(1H-indol-3-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-22(12-6-9-19-17-24-21-11-5-4-10-20(19)21)25-13-15-26(16-14-25)23(28)18-7-2-1-3-8-18/h1-5,7-8,10-11,17,24H,6,9,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJOMTGJMONRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(2-furylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6113973.png)
![ethyl 1'-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6113981.png)

![N-(2,5-dimethoxybenzyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6113993.png)
![2-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6114001.png)
![2-[(5-methylthiophen-3-yl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B6114008.png)
![4-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]piperazine-1-carbothioamide](/img/structure/B6114022.png)
![1-[2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6114029.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6114037.png)
![2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE](/img/structure/B6114044.png)
![1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide](/img/structure/B6114051.png)
![4-(3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6114053.png)
![3-fluoro-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide](/img/structure/B6114063.png)
